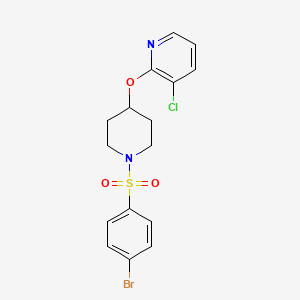

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine

Description

Properties

IUPAC Name |

2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxy-3-chloropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrClN2O3S/c17-12-3-5-14(6-4-12)24(21,22)20-10-7-13(8-11-20)23-16-15(18)2-1-9-19-16/h1-6,9,13H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOCRPSCPZRLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine typically involves multiple steps, starting with the preparation of the piperidine ring and the bromophenyl sulfonyl group. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the bromophenyl sulfonyl group is introduced via sulfonation reactions. The final step involves the coupling of the piperidine derivative with 3-chloropyridine under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the bromophenyl sulfonyl group or the chloropyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

- 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Uniqueness

Compared to similar compounds, 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine (CAS Number: 1448065-80-2) is a novel pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 431.7 g/mol. The compound features a piperidine ring, a bromophenylsulfonyl group, and a chloropyridine moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The bromophenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity, while the piperidine moiety may enhance binding affinity to biological targets. This dual interaction suggests a multifaceted mechanism that could influence several biochemical pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antibacterial Activity : Compounds containing sulfonyl groups have demonstrated moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

- Anticancer Potential : Similar derivatives have shown promise in cancer chemotherapy by inhibiting tumor growth through various mechanisms .

Research Findings

Several studies have explored the biological activity of sulfonamide and piperidine derivatives, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Case Studies

- Antibacterial Screening : A study synthesized several piperidine derivatives and assessed their antibacterial properties. Among them, compounds similar to this compound showed significant inhibition against tested bacterial strains, indicating potential for further development as antibacterial agents .

- Enzyme Inhibition Assays : Research involving enzyme inhibition demonstrated that sulfonamide-containing compounds could effectively inhibit AChE with IC50 values comparable to established inhibitors, suggesting that this compound may also exhibit similar properties .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for preparing 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine?

The synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives and subsequent coupling with chloropyridine moieties. Key steps include:

- Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with piperidin-4-ol under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) to form the sulfonylated intermediate .

- Coupling : Using Mitsunobu or nucleophilic substitution conditions to attach the 3-chloropyridine group. For example, coupling the sulfonylated piperidine with 2-hydroxy-3-chloropyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the sulfonyl, piperidine, and chloropyridine groups. For example, the sulfonyl group’s resonance appears at ~3.1–3.5 ppm (piperidine protons) and 7.6–8.0 ppm (aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 455.98 [M+H]) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Advanced Research Questions

Q. How can researchers investigate the compound’s binding affinity and mechanism of action with biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes or receptors) on a sensor chip to measure real-time binding kinetics (K values) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes and identify critical residues (e.g., hydrogen bonds with the sulfonyl group) .

Q. How do structural analogs of this compound compare in biological activity, and what insights do they provide?

A comparative analysis of structurally related compounds reveals key structure-activity relationships (SAR):

| Compound | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| Target Compound | 4-Bromophenyl sulfonyl, chloropyridine | Under investigation | — |

| Compound B | Chlorophenyl, pyrimidine substituent | Anticancer (IC = 1.2 µM) | |

| Compound C | Methoxy group instead of bromine | Antibacterial (MIC = 8 µg/mL) |

Key findings:

- The 4-bromophenyl sulfonyl group enhances target selectivity compared to methoxy analogs .

- Replacing chloropyridine with pyrimidine reduces cytotoxicity but improves solubility .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across labs.

- Orthogonal Validation : Cross-check results with alternative assays (e.g., cell viability vs. enzymatic activity) .

- Physicochemical Profiling : Assess compound stability (e.g., in DMSO or cell media) to rule out degradation artifacts .

Data Contradiction Analysis

Q. Why might reported solubility values vary across studies, and how can this be addressed?

- Solvent Effects : Solubility in DMSO (~25 mg/mL) vs. aqueous buffers (<0.1 mg/mL) varies due to polarity. Use standardized solvents (e.g., PBS with 0.1% Tween-80) .

- pH Dependency : Protonation of the piperidine nitrogen at physiological pH increases aqueous solubility. Measure solubility at pH 7.4 .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.